molecular formula C11H9N3S2 B5569909 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- CAS No. 92590-01-7

1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]-

Cat. No.: B5569909
CAS No.: 92590-01-7
M. Wt: 247.3 g/mol
InChI Key: GQTBJJZJMACYFC-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- is a heterocyclic compound that features both benzimidazole and thiazole rings. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzimidazole derivatives with thiazole-containing compounds under specific conditions. For instance, the reaction of 2-mercaptobenzimidazole with 4-thiazolylmethyl chloride in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

    Thiabendazole: Another benzimidazole derivative with antifungal properties.

    Albendazole: Used as an anthelmintic agent.

    Mebendazole: Known for its broad-spectrum antiparasitic activity.

Uniqueness: 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- is unique due to its dual functionality, combining the properties of both benzimidazole and thiazole rings. This dual functionality enhances its versatility and effectiveness in various applications compared to other similar compounds .

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-2-4-10-9(3-1)13-11(14-10)16-6-8-5-15-7-12-8/h1-5,7H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTBJJZJMACYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351442
Record name 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92590-01-7
Record name 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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